1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate d’éthyle

Vue d'ensemble

Description

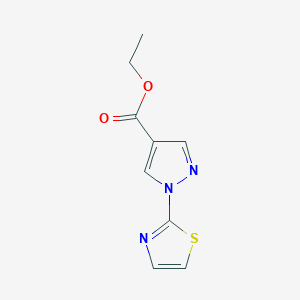

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Applications De Recherche Scientifique

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials with specific properties, such as sensors and catalysts

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits . Additionally, the pyrazole ring may interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.

Cellular Effects

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate affects various cell types and cellular processes. In cancer cells, it has been observed to inhibit proliferation by inducing cell cycle arrest at the G2/M phase . This effect is mediated through the downregulation of cyclin-dependent kinases and upregulation of cyclin inhibitors. Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . By modulating these pathways, ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate can alter gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to the active sites of specific enzymes, inhibiting their activity. For example, it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition is achieved through the binding of the thiazole ring to the zinc ion in the active site of MMPs, preventing substrate access. Additionally, the pyrazole ring can interact with transcription factors, altering their ability to bind DNA and regulate gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to the compound has been shown to lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can persist for several days after administration, indicating a sustained biochemical impact.

Méthodes De Préparation

The synthesis of ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of thiazole derivatives with pyrazole carboxylates under specific conditions. One common method involves the cyclization of appropriate thioamides with hydrazine derivatives, followed by esterification to introduce the ethyl group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Analyse Des Réactions Chimiques

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the sulfur atom.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar compounds to ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate include other thiazole and pyrazole derivatives. These compounds often share similar biological activities but can differ in their potency and selectivity. For example:

Thiazole derivatives: Compounds like sulfathiazole and ritonavir have antimicrobial and antiviral activities, respectively.

Pyrazole derivatives: Compounds like celecoxib and rimonabant are used as anti-inflammatory and anti-obesity agents, respectively

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its combined thiazole and pyrazole structure, which can offer a broader range of biological activities and potential therapeutic applications .

Activité Biologique

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 196.24 g/mol

- CAS Number : 955975-70-9

The compound features a pyrazole ring fused with a thiazole moiety, contributing to its biological activity through various biochemical interactions.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate. It has been shown to inhibit key signaling pathways involved in tumor growth:

- Inhibition of Kinases : The compound demonstrates inhibitory effects on various kinases such as Aurora-A and EGFR, which are crucial in cancer cell proliferation and survival. For instance, one study reported an IC of 0.067 µM against Aurora-A kinase .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by modulating the production of pro-inflammatory cytokines:

- Cytokine Inhibition : It has been shown to inhibit LPS-induced production of nitric oxide (NO) and TNF-α in vitro, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate also displays antimicrobial properties against various bacterial strains:

- Mechanism of Action : The compound may disrupt bacterial cell membranes, leading to cell lysis. This mechanism was observed in related pyrazole derivatives .

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate in human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis at higher concentrations.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results showed that treatment with ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate reduced edema significantly compared to control groups.

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-14-8(13)7-5-11-12(6-7)9-10-3-4-15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYQFWUSWXFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.